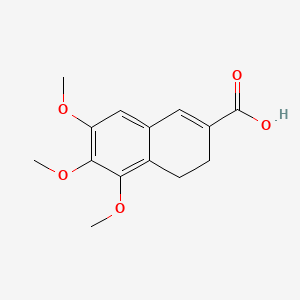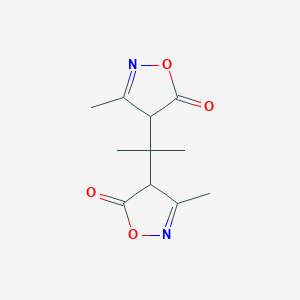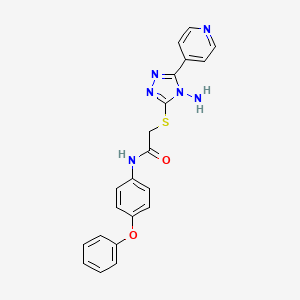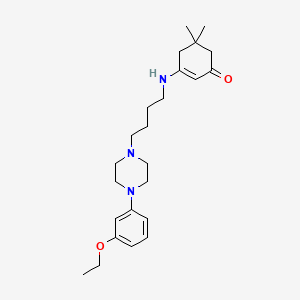![molecular formula C19H21N3O3 B12003614 N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a chemical compound with the molecular formula C₁₈H₁₉N₃O₃ .
- Its canonical SMILES representation is CCc1ccc(NC(=O)C(=O)N/N=C/c2ccccc2OC)cc1 .
- This compound belongs to the oxamide family and exhibits interesting properties due to its structural features.
Preparation Methods
- Synthetic routes for N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involve condensation reactions.
- One common method is the reaction between 4-ethoxybenzaldehyde and 4-ethylphenylhydrazine in the presence of acetic acid or other suitable catalysts.
- Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid chlorides (e.g., SOCl₂).
- Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide serves as a building block in organic synthesis.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: It may find applications in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action involves binding to specific molecular targets.
- Further studies are needed to elucidate its precise pathways and biological effects.
Comparison with Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide shares similarities with related oxamides.
- Notable compounds include N’-[(4-ethylphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide and N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Remember that scientific research continues to uncover new aspects of this compound, and its applications may evolve over time
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-14-5-9-16(10-6-14)21-18(23)19(24)22-20-13-15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
ISAHKFGVCACJBP-DEDYPNTBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)




![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)
![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
